2,4-Dichloro-6-methyl-1,3,5-triazine

Organic Synthesis SNAr Reaction Chemoselectivity

Asymmetric heterobifunctional 1,3,5-triazine building block with two reactive Cl sites (2,4-positions) and a blocked 6-methyl group. Enables sequential, site-selective SNAr reactions—impossible with symmetrically substituted analogs like cyanuric chloride that promote over-reaction. Key intermediate for patented herbicides (US5095113) and tailored triazine polymers (JPH02232230). Avoid uncontrolled cross-linking; achieve efficient asymmetric synthesis. Store at -20°C under inert atmosphere.

Molecular Formula C4H3Cl2N3
Molecular Weight 163.99 g/mol
CAS No. 1973-04-2
Cat. No. B152017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-methyl-1,3,5-triazine
CAS1973-04-2
Synonyms2,4-Dichloro-6-methyl-1,3,5-triazine;  2,4-Dichloro-6-methyl-s-triazine;  2-Methyl-4,6-dichlorotriazine;  4,6-Dichloro-2-methyl-1,3,5-triazine
Molecular FormulaC4H3Cl2N3
Molecular Weight163.99 g/mol
Structural Identifiers
SMILESCC1=NC(=NC(=N1)Cl)Cl
InChIInChI=1S/C4H3Cl2N3/c1-2-7-3(5)9-4(6)8-2/h1H3
InChIKeyBFUGAHPTVMZLAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-6-methyl-1,3,5-triazine (CAS: 1973-04-2): Sourcing a Heterobifunctional Triazine Scaffold for Asymmetric Synthesis


2,4-Dichloro-6-methyl-1,3,5-triazine (CAS: 1973-04-2) is a heterocyclic building block belonging to the 1,3,5-triazine class . Characterized by its asymmetric C4H3Cl2N3 structure, it features two electrophilic chlorine atoms at the 2- and 4-positions and a methyl group at the 6-position . This specific substitution pattern creates a core scaffold with differentiated reactive sites, enabling sequential, site-selective nucleophilic aromatic substitution (SNAr) reactions that are not possible with symmetrically substituted analogs like cyanuric chloride [1]. This property makes it a valued intermediate for constructing more complex, asymmetrically substituted triazine-based molecules in both research and industrial settings [2].

Why 2,4-Dichloro-6-methyl-1,3,5-triazine Cannot Be Substituted by Common Triazine Analogs in Synthesis


Substituting 2,4-dichloro-6-methyl-1,3,5-triazine with a generic 1,3,5-triazine like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) or 2,4-dichloro-6-ethyl-1,3,5-triazine leads to divergent synthetic outcomes due to critical differences in regioselectivity and physical properties. Cyanuric chloride possesses three equivalent reactive sites, which complicates the synthesis of mono- or asymmetrically di-substituted products by promoting over-reaction and the formation of complex mixtures [1]. Conversely, the 6-ethyl analog, while also possessing two reactive chlorines, differs in its solid-state properties [2]. The specific combination of a blocked 6-position and two chlorine leaving groups in the target compound provides a unique, controlled entry point for sequential functionalization, making it a non-interchangeable building block for the efficient synthesis of targeted, complex molecules .

Comparative Quantitative Evidence for 2,4-Dichloro-6-methyl-1,3,5-triazine (CAS 1973-04-2)


Controlled Reactivity: Bi-functional vs. Tri-functional Chlorotriazines

2,4-Dichloro-6-methyl-1,3,5-triazine offers two reactive sites for nucleophilic substitution, in contrast to the three reactive sites of its analog cyanuric chloride . This structural difference eliminates the possibility of a third undesired substitution, enabling a more controlled and predictable sequential functionalization to access asymmetrically di-substituted triazine derivatives .

Organic Synthesis SNAr Reaction Chemoselectivity

Physical State Advantage: Crystalline Solid vs. Liquid Handling

2,4-Dichloro-6-methyl-1,3,5-triazine is a crystalline solid at ambient conditions with a reported melting point of 97-98 °C . This is in stark contrast to its closest homolog, 2,4-dichloro-6-ethyl-1,3,5-triazine (CAS 698-72-6), which has an estimated melting point of 59.16 °C [1], indicating it is likely a low-melting solid or viscous liquid at room temperature. The higher melting point of the methyl analog translates to easier handling, more accurate weighing, and simpler purification via recrystallization in a laboratory or pilot plant setting.

Material Handling Purification Physical Properties

Specificity as a Key Intermediate for Herbicide and Polymer Synthesis

Patents explicitly identify 2,4-dichloro-6-methyl-1,3,5-triazine as the starting material for specific, multi-step industrial processes, such as the synthesis of the herbicide intermediate 2-methyl-4-methylamino-6-methoxy-1,3,5-triazine [1] and for the creation of triazine polymers [2]. In the patent 'Preparation of methyl-1,3-5-triazines' (US5095113), this compound is reacted with sodium methoxide and monomethylamine in a defined sequence [1]. This process relies on the specific substitution pattern of the target compound; using cyanuric chloride would introduce an unwanted third reactive site, leading to byproducts and lower yields of the desired asymmetric product.

Agrochemical Synthesis Polymer Chemistry Process Development

Specific Application Scenarios for 2,4-Dichloro-6-methyl-1,3,5-triazine (CAS 1973-04-2)


Synthesis of Asymmetric 2,4-Disubstituted-6-methyl-1,3,5-triazines

This compound is optimally suited for the synthesis of asymmetric triazine derivatives via sequential nucleophilic substitution. Researchers can exploit the differential reactivity of the two chlorine atoms to introduce distinct nucleophiles at the 2- and 4-positions in a controlled, stepwise manner, a strategy not possible with the symmetrically substituted cyanuric chloride . This enables the construction of diverse, unsymmetrical libraries for medicinal chemistry or materials science applications .

Process-Scale Preparation of Methylamino-methoxy Triazine Herbicides

As validated by the patent literature (e.g., US5095113), 2,4-dichloro-6-methyl-1,3,5-triazine is a key industrial intermediate in the manufacture of specific triazine-based herbicides, such as 2-methyl-4-methylamino-6-methoxy-1,3,5-triazine [1]. Procuring this building block is a prerequisite for implementing the patented synthetic route, which is designed to efficiently deliver the desired asymmetric product while minimizing purification burdens associated with symmetrical analogs [1].

Synthesis of Triazine-Containing Polymers

This compound's heterobifunctional nature makes it a valuable monomer for creating linear or cross-linked triazine polymers [2]. As described in patent JPH02232230, 2,4-dichloro-6-methyl-1,3,5-triazine can be reacted with diamines to form polymers with tailored properties [2]. This application relies specifically on its two reactive sites; a tri-functional analog would lead to uncontrolled cross-linking, demonstrating a clear rationale for its selection in this field [2].

Stable and Safe Storage of a Reactive Intermediate

Given its reactivity, 2,4-dichloro-6-methyl-1,3,5-triazine should be stored under an inert atmosphere at -20°C to prevent hydrolysis or other degradation . This is particularly important for long-term storage and for ensuring consistent performance in sensitive reactions . The compound is classified as corrosive and toxic (UN2923, 8(6.1), PG II), requiring appropriate safety protocols during handling .

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